
2-Fluor-1-methyl-4-(trifluormethyl)benzol
Übersicht
Beschreibung
2-Fluoro-1-methyl-4-(trifluoromethyl)benzene is an organic compound that belongs to the class of aromatic fluorinated hydrocarbons It is characterized by the presence of a fluorine atom, a methyl group, and a trifluoromethyl group attached to a benzene ring
Wissenschaftliche Forschungsanwendungen
2-Fluoro-1-methyl-4-(trifluoromethyl)benzene has several scientific research applications:
Pharmaceuticals: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with fluorine-containing functional groups that enhance bioavailability and metabolic stability.
Agrochemicals: The compound is utilized in the development of agrochemicals, including herbicides and insecticides, due to its stability and effectiveness.
Materials Science: It is employed in the synthesis of advanced materials, such as fluorinated polymers and coatings, which exhibit unique properties like high thermal stability and chemical resistance.
Wirkmechanismus
Target of Action
It’s known that this compound is used as an intermediate in organic synthesis , suggesting that its targets could be various depending on the specific reactions it’s involved in.
Mode of Action
The mode of action of 2-Fluoro-1-methyl-4-(trifluoromethyl)benzene is likely to involve nucleophilic substitution reactions . In these reactions, a nucleophile (a molecule or ion that donates an electron pair) attacks an electrophilic carbon, resulting in the substitution of a leaving group by the nucleophile .
Biochemical Pathways
Given its role as an intermediate in organic synthesis , it’s plausible that it could be involved in various biochemical pathways depending on the specific reactions and the compounds it’s synthesized into.
Result of Action
The molecular and cellular effects of 2-Fluoro-1-methyl-4-(trifluoromethyl)benzene would depend on the specific reactions it’s involved in and the compounds it’s synthesized into. As an intermediate in organic synthesis , it could contribute to the formation of various other compounds with diverse biological effects.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Fluoro-1-methyl-4-(trifluoromethyl)benzene. For instance, the compound should be stored in a dry, well-ventilated place away from light . Also, contact with skin, eyes, and mucous membranes should be avoided .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-1-methyl-4-(trifluoromethyl)benzene can be achieved through several methods. One common approach involves the fluorination of 1-methyl-4-(trifluoromethyl)benzene using a suitable fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide. The reaction is typically carried out under mild conditions, often in the presence of a catalyst to enhance the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of 2-Fluoro-1-methyl-4-(trifluoromethyl)benzene may involve large-scale fluorination processes. These processes are designed to be efficient and cost-effective, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and minimize waste. The choice of fluorinating agent and catalyst, as well as the reaction temperature and pressure, are critical factors in the industrial production of this compound.
Analyse Chemischer Reaktionen
Types of Reactions
2-Fluoro-1-methyl-4-(trifluoromethyl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom and trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, where they are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it forms carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide, typically in a polar aprotic solvent like dimethyl sulfoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic aromatic substitution may yield substituted benzene derivatives, while oxidation and reduction reactions can produce various oxidized or reduced forms of the compound.
Vergleich Mit ähnlichen Verbindungen
2-Fluoro-1-methyl-4-(trifluoromethyl)benzene can be compared with other similar compounds, such as:
- 1-Fluoro-2-methyl-4-(trifluoromethyl)benzene
- 2-Fluoro-1-methyl-3-(trifluoromethyl)benzene
- 4-Fluoro-1-methyl-2-(trifluoromethyl)benzene
These compounds share similar structural features but differ in the position of the fluorine and trifluoromethyl groups on the benzene ring. The unique arrangement of these groups in 2-Fluoro-1-methyl-4-(trifluoromethyl)benzene imparts distinct chemical properties and reactivity, making it suitable for specific applications where other compounds may not be as effective.
Eigenschaften
IUPAC Name |
2-fluoro-1-methyl-4-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F4/c1-5-2-3-6(4-7(5)9)8(10,11)12/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOTVIUSOANTTID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90622351 | |
| Record name | 2-Fluoro-1-methyl-4-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90622351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1204296-09-2 | |
| Record name | 2-Fluoro-1-methyl-4-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90622351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



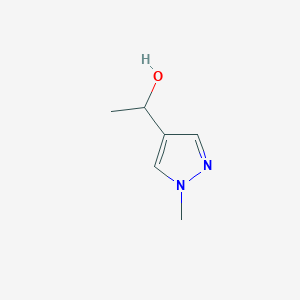
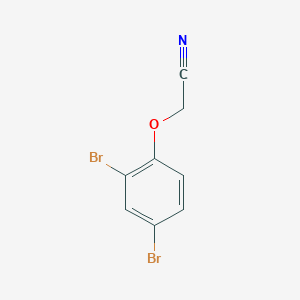
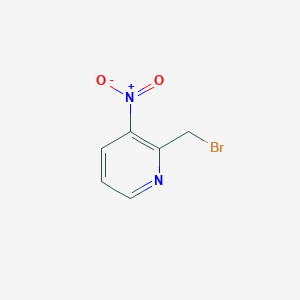


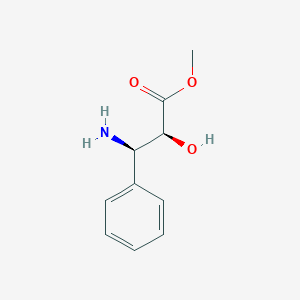

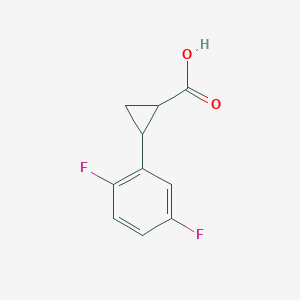
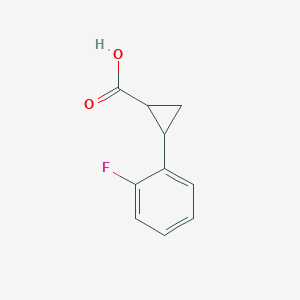

![4-Methoxybenzo[d]thiazole-2-carboxylic acid](/img/structure/B1321476.png)

![Benzo[d][1,2,3]thiadiazol-5-ylmethanol](/img/structure/B1321484.png)
